(R)-5-Methylsulfanylmethyl-piperazin-2-one
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Overview
Description
®-5-Methylsulfanylmethyl-piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methylsulfanylmethyl group at the 5-position and a ketone group at the 2-position. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methylsulfanylmethyl-piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylthiomethyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-Methylsulfanylmethyl-piperazin-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-5-Methylsulfanylmethyl-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The ketone group at the 2-position can be reduced to form a secondary alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Secondary alcohol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
®-5-Methylsulfanylmethyl-piperazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-5-Methylsulfanylmethyl-piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Methylsulfanylmethyl-piperazin-2-one: The enantiomer of the compound with similar chemical properties but different biological activities.
N-Methylpiperazine: A related compound with a different substitution pattern on the piperazine ring.
Piperazine-2,5-dione: A structurally similar compound with a different functional group at the 5-position.
Uniqueness
®-5-Methylsulfanylmethyl-piperazin-2-one is unique due to its specific substitution pattern and the presence of both a methylsulfanylmethyl group and a ketone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
907973-10-8 |
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Molecular Formula |
C6H12N2OS |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
5-(methylsulfanylmethyl)piperazin-2-one |
InChI |
InChI=1S/C6H12N2OS/c1-10-4-5-2-8-6(9)3-7-5/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
GLHUURKZOBJGTM-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1CNC(=O)CN1 |
Origin of Product |
United States |
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